Cas no 86467-39-2 (2-Methyloxazolo4,5-bpyridine)

2-Methyloxazolo4,5-bpyridine structure
2-Methyloxazolo4,5-bpyridine structure
商品名:2-Methyloxazolo4,5-bpyridine
CAS番号:86467-39-2
MF:C7H6N2O
メガワット:134.13534116745
MDL:MFCD05256196
CID:661638

2-Methyloxazolo4,5-bpyridine 化学的及び物理的性質

名前と識別子

    • 2-Methyloxazolo[4,5-b]pyridine
    • 2-methyl-[1,3]oxazolo[4,5-b]pyridine
    • 2-METHYL[1,3]OXAZOLO[4,5-B]PYRIDINE
    • Oxazolo[4,5-b]pyridine, 2-methyl-
    • CTXHOLCMGDAANM-UHFFFAOYSA-
    • CTXHOLCMGDAANM-UHFFFAOYSA-N
    • 2-methyl-oxazolo[4,5-b]pyridine
    • SBB056403
    • FCH849880
    • VP13673
    • AB21689
    • 2-methyl-1,3-oxazolino[4,5-b]pyridine
    • SY018743
    • OR110178
    • ST2410150
    • 2-Methyloxazolo[4,5-b]pyridine (ACI)
    • 2-Methyloxazolo(4,5-b)pyridine
    • 2-Methyloxazolo4,5-bpyridine
    • MDL: MFCD05256196
    • インチ: 1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
    • InChIKey: CTXHOLCMGDAANM-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(OC(C)=N2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 134.04800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • トポロジー分子極性表面積: 38.9

じっけんとくせい

  • フラッシュポイント: 85.8℃
  • PSA: 38.92000
  • LogP: 1.53120

2-Methyloxazolo4,5-bpyridine セキュリティ情報

2-Methyloxazolo4,5-bpyridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methyloxazolo4,5-bpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-10g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
10g
1852.00 2021-07-09
abcr
AB342711-25 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
25g
€829.90 2023-04-26
abcr
AB342711-5 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
5g
€296.40 2023-04-26
TRC
M329068-250mg
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
250mg
$ 80.00 2022-06-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-1g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
1g
340.00 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-200mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
200mg
113.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57460-25g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
25g
¥4156.0 2021-09-04
Chemenu
CM176082-10g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 98%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-100mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
100mg
118CNY 2021-05-08
eNovation Chemicals LLC
D958199-5g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 97%
5g
$115 2024-06-07

2-Methyloxazolo4,5-bpyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Al3+ (exchanged on K10 clay) Solvents: Xylene ;  16 h, 140 °C
リファレンス
A green route for the synthesis of 2-substituted benzoxazole derivatives catalyzed by Al3+-exchanged K10 clay
Suresh, Dhanusu; et al, Tetrahedron Letters, 2013, 54(48), 6415-6419

ごうせいかいろ 2

はんのうじょうけん
1.1 -
2.1 Reagents: Hydroxylamine
3.1 -
リファレンス
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

ごうせいかいろ 3

はんのうじょうけん
1.1 3 - 10 min, rt → 250 °C; 2 min, 250 °C
リファレンス
A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines using microwave-assisted direct condensation reactions
Myllymaeki, Mikko J.; et al, Tetrahedron Letters, 2007, 48(13), 2295-2298

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Catalysts: Cupric chloride ;  16 h, 160 °C
リファレンス
Cu-catalysed transamidation of unactivated aliphatic amides
Kumar, Vishal; et al, Organic & Biomolecular Chemistry, 2022, 20(34), 6931-6940

ごうせいかいろ 5

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
リファレンス
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Product class 10: 1,2-benzisoxazoles and related compounds
Smalley, R. K., Science of Synthesis, 2002, 11, 289-335

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Sulfuric acid (silica-supported) ;  10 h, 85 °C
リファレンス
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
リファレンス
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

ごうせいかいろ 9

はんのうじょうけん
1.1 6.5 h, 110 °C
リファレンス
meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst
Yang, Lichen; et al, Journal of the American Chemical Society, 2019, 141(19), 7972-7979

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
リファレンス
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
リファレンス
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Bronsted Acid and Copper Iodide
Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
リファレンス
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Synthesis and structure elucidations of 2-substituted oxazolo[4,5-b]pyridine derivatives
Ozden, Seckin; et al, Ankara Universitesi Eczacilik Fakultesi Dergisi, 1984, 14(1), 53-66

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Pyridine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
4.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
リファレンス
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Zirconium oxychloride octahydrate ;  12 min, 85 °C
リファレンス
ZrOCl2.8H2O as an efficient, environmentally friendly and reusable catalyst for synthesis of benzoxazoles, benzothiazoles, benzimidazoles and oxazolo[4,5-b]pyridines under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Catalysis Communications, 2007, 8(12), 1865-1870

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Synthesis of novel heterocycles: oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines
Doise, M.; et al, Tetrahedron Letters, 1990, 31(8), 1155-6

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether ,  Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
リファレンス
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydroxylamine
2.1 -
リファレンス
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydroxylamine
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
リファレンス
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  7 min, 85 °C
リファレンス
1,3-Dibromo-5,5-dimethylhydantoin as an efficient homogeneous catalyst for synthesis of benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines
Hojati, Seyedeh Fatemeh; et al, Monatshefte fuer Chemie, 2011, 142(1), 87-91

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Sulfuric acid (silica-supported) ;  7 h, 85 °C
リファレンス
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

2-Methyloxazolo4,5-bpyridine Raw materials

2-Methyloxazolo4,5-bpyridine Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86467-39-2)2-Methyloxazolo4,5-bpyridine
A863179
清らかである:99%/99%
はかる:10g/25g
価格 ($):220.0/441.0